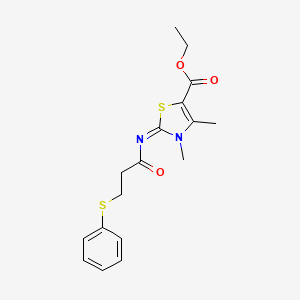
2-(1H-1,2,4-Triazol-1-yl)pyridin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is a functionalized pyridine with a 1,2,4-triazole group and a carboxylic acid group attached to its structure. This type of compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the cyclization of hydrazine or azide precursors with various electrophiles. For instance, the synthesis of 1,2,4-triazole intermediates can be achieved by reacting aminopyridine derivatives with acid chlorides or oxalyl chloride, as seen in the preparation of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyrano[3,2-e]pyridine derivatives involves cyclization of pyridine carboxylic acids with hydrazine followed by reaction with aliphatic or aromatic acids .
Molecular Structure Analysis
The molecular structure of triazole-pyridine derivatives is characterized by the presence of nitrogen atoms in the triazole ring, which can participate in hydrogen bonding and coordination to metal ions. The crystal structure analysis of such compounds often reveals interesting supramolecular arrangements due to hydrogen bonding and π-π interactions . The introduction of functional groups like carboxylic acid can lead to different supramolecular structures due to the strong hydrogen-bonding capabilities of the carboxyl group .
Chemical Reactions Analysis
Triazole-pyridine derivatives can undergo various chemical reactions, including functionalization and complexation with metals. The presence of reactive sites such as the nitrogen atoms in the triazole ring and the carboxylic acid group allows for further derivatization and the formation of coordination compounds. For example, the self-assembly of bis(triazolyl)pyridine ligands with europium(III) ions leads to the formation of luminescent metallogels .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole-pyridine derivatives are influenced by their molecular structure. These compounds often exhibit interesting photoluminescent properties due to the conjugated system of the pyridine and triazole rings . The introduction of substituents can modulate these properties, as seen in the variation of melting points and packing efficiency in different derivatives . The carboxylic acid group also contributes to the solubility and reactivity of these compounds.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
1,2,4-Triazol-Derivate, darunter „2-(1H-1,2,4-Triazol-1-yl)pyridin-4-carbonsäure“, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Sie wurden synthetisiert und gegen verschiedene humane Krebszelllinien getestet, darunter MCF-7, Hela und A549 . Einige dieser Verbindungen zeigten eine zytotoxische Aktivität von unter 12 μM gegen die Hela-Zelllinie .
Antibakterielle Mittel
1,2,4-Triazole wurden als wichtige antibakterielle Mittel erkannt . Die weltweite Verbreitung von Antibiotikaresistenz bei Bakterien erfordert die Entwicklung neuer potenter und sicherer antimikrobieller Mittel . Verbindungen, die den 1,2,4-Triazolring in ihrer Struktur enthalten, zeichnen sich durch eine multidirektionale biologische Aktivität aus .
Antifungalmittel
1,2,4-Triazol-Derivate wurden zur Synthese von Verbindungen verwendet, die eine antifungale Aktivität zeigten . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Antimikrobielle Mittel
Verbindungen, die 1,2,4-Triazol enthalten, zeigten antimikrobielle Aktivität gegen den Mycobacterium tuberculosis-Stamm H37Rv . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Tuberkulose hin .
Antivirale Mittel
1,2,4-Triazol-Derivate zeigten eine antivirale Aktivität gegen die Replikation des Influenza-A-Virus und des Herpes-simplex-Virus Typ 1 (HSV-1) . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antiviraler Medikamente hin .
Inhibitoren von Stearoyl-Coenzym Delta-9
1,2,4-Triazol-Derivate wurden zur Synthese von Verbindungen verwendet, die als Inhibitoren von Stearoyl-Coenzym Delta-9 wirken . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung von Medikamenten, die auf dieses Enzym abzielen .
Agonisten und Antagonisten von Sphingosin-1-Phosphat-Rezeptoren
1,2,4-Triazol-Derivate wurden zur Synthese von Verbindungen verwendet, die als Agonisten und Antagonisten von Sphingosin-1-Phosphat-Rezeptoren wirken . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung von Medikamenten, die auf diese Rezeptoren abzielen .
Anwendungen in der Materialwissenschaft
Obwohl in der Natur nicht vorhanden, haben 1,2,4-Triazole breite Anwendungen in der Materialwissenschaft gefunden . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Materialien hin .
Safety and Hazards
Wirkmechanismus
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs containing these structures are involved in a wide range of biological activities .
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Some compounds with similar structures have been found to have cytotoxic activities against certain cancer cell lines .
Biochemische Analyse
Biochemical Properties
Compounds containing the 1,2,4-triazole ring, such as imidazole, have been shown to exhibit a broad range of chemical and biological properties . They have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies
Cellular Effects
Some compounds containing the 1,2,4-triazole ring have been shown to inhibit the proliferation of cancer cells by inducing apoptosis
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPOXNTFBISRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263270-38-8 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)


![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)


![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)


![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)